HBV Antiviral Patent Intermediate
In the patented synthesis of dihydroquinolizinone derivatives for hepatitis B treatment, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is explicitly employed as a reactant, undergoing reduction with lithium aluminium tetrahydride in THF to yield 1-(3-bromophenyl)propan-2-amine [1]. This specific transformation is documented in the patent (Paragraphs 0962-0963). In contrast, the para-bromo isomer (CAS 131981-75-4) is not cited as an intermediate in this patent family, indicating that the meta-substitution pattern is structurally required for the antiviral pharmacophore.
| Evidence Dimension | Utilization as a dedicated intermediate in a published pharmaceutical patent |
|---|---|
| Target Compound Data | Explicitly used as a reactant; reduced to 1-(3-bromophenyl)propan-2-amine in the synthesis of dihydroquinolizinones (Patent WO2018077755A1, Paragraphs 0962-0963) |
| Comparator Or Baseline | Para-bromo isomer (CAS 131981-75-4) – not listed as an intermediate in the same patent family |
| Quantified Difference | Presence vs. Absence in the documented synthetic scheme |
| Conditions | Patent WO2018077755A1; reduction step using LiAlH4 in THF |
Why This Matters
For procurement teams supporting antiviral discovery programs, selecting the meta isomer is mandatory to replicate the patented synthetic route and avoid introducing unvalidated regioisomers that could compromise patent integrity or biological activity.
- [1] F. Hoffmann-La Roche AG. (2018). Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis B virus infection. Patent WO2018077755A1. View Source
